Product packaging for Bromoacetamido-PEG8-Boc(Cat. No.:CAS No. 2055041-16-0)

Bromoacetamido-PEG8-Boc

Cat. No.: B606380
CAS No.: 2055041-16-0
M. Wt: 618.6 g/mol
InChI Key: BPWCFBGOCYWQSQ-UHFFFAOYSA-N
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Description

Contextualization within the Field of Bifunctional Linker Chemistry

Bromoacetamido-PEG8-t-butyl ester is a heterobifunctional crosslinker, a class of molecules essential in the field of bioconjugation and chemical biology. These linkers possess two different reactive groups, allowing for the sequential or orthogonal conjugation of two different molecules. In this specific compound, the bromoacetamido group and the t-butyl ester-protected carboxylic acid provide distinct functionalities for forming covalent bonds. The bromoacetamido group readily reacts with nucleophiles like thiols, while the carboxylic acid, after deprotection of the t-butyl group, can be coupled with amines. This dual reactivity allows for the precise and controlled assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs) or probes for studying protein-protein interactions.

Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Contemporary Bioconjugation Strategies

Polyethylene glycol (PEG) is a highly versatile and widely utilized polymer in the field of bioconjugation. mdpi.comyoutube.com The incorporation of PEG chains, a process known as PEGylation, offers several significant advantages for therapeutic molecules and drug delivery systems. youtube.comnih.govnih.gov

Key benefits of PEGylation include:

Enhanced Solubility: PEG is highly soluble in aqueous environments, which can significantly improve the solubility of hydrophobic drugs or biomolecules to which it is attached. youtube.comnih.gov

Prolonged Circulation Time: The hydrophilic and flexible nature of PEG chains creates a hydrodynamic shield around the conjugated molecule, reducing its clearance by the kidneys and uptake by the reticuloendothelial system. This leads to a longer half-life in the bloodstream. nih.gov

Reduced Immunogenicity: PEGylation can mask antigenic sites on proteins and other biomolecules, thereby reducing their immunogenicity and the potential for an adverse immune response. mdpi.comnih.gov

Improved Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments. acs.org

The choice of PEGylation strategy, including the length and structure (linear, branched, or forked) of the PEG chain, is crucial for optimizing the desired pharmacokinetic and pharmacodynamic properties of the final conjugate. youtube.comacs.org

Strategic Utility of Bromoacetamido Functionality as an Electrophilic Tag in Chemical Biology

The bromoacetamido group serves as a valuable electrophilic functional group in chemical biology for the specific modification of biomolecules. This functionality is particularly effective for reacting with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.

The key features that make the bromoacetamido group a useful electrophilic tag are:

Reactivity: The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing nature of both the bromine atom and the adjacent carbonyl group. This makes it susceptible to nucleophilic attack.

Selectivity: Under controlled pH conditions, the bromoacetamido group exhibits a high degree of selectivity for thiol groups over other nucleophilic functional groups found in proteins, such as the amino groups of lysine (B10760008) residues. This allows for site-specific modification of proteins at cysteine residues.

Stable Bond Formation: The reaction between a bromoacetamido group and a thiol results in the formation of a stable thioether bond, which is resistant to cleavage under physiological conditions.

This selective reactivity makes bromoacetamido-containing reagents, like Bromoacetamido-PEG8-t-butyl ester, powerful tools for applications such as protein labeling, the creation of antibody-drug conjugates, and the development of probes to study protein function.

Role of t-butyl Ester Protecting Groups in Multi-Step Organic Synthesis and Subsequent Derivatization

The tert-butyl (t-butyl) ester is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. thieme-connect.com Its primary function is to mask the reactivity of the carboxylic acid group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. youtube.com

The strategic advantages of using a t-butyl ester protecting group include:

Stability: The t-butyl ester is robust and stable under a variety of reaction conditions, including those involving nucleophiles and reducing agents. thieme-connect.comyoutube.com This stability is attributed to the steric hindrance provided by the bulky t-butyl group, which physically blocks access to the carbonyl carbon. youtube.com

Mild Deprotection: The t-butyl ester can be readily removed under mild acidic conditions. thieme-connect.comacs.org This is a key advantage, as it allows for the deprotection of the carboxylic acid without affecting other acid-labile protecting groups or sensitive functionalities within the molecule. acs.org The cleavage typically proceeds through the formation of a stable tertiary carbocation. youtube.com

In the context of Bromoacetamido-PEG8-t-butyl ester, the t-butyl ester protects the carboxylic acid end of the linker. This allows the bromoacetamido group to be selectively reacted with a nucleophile, such as a thiol on a protein. Subsequently, the t-butyl group can be removed to expose the carboxylic acid, which can then be coupled to another molecule, for instance, an amine-containing drug or fluorescent dye. This stepwise approach enables the controlled and specific synthesis of well-defined bioconjugates.

Overview of Reactive Electrophilic Reagents in Academic Chemical Research

Reactive electrophilic reagents are a fundamental class of compounds in chemical research, characterized by their electron-deficient nature. quora.com These species, which can be positively charged or neutral with vacant orbitals, are attracted to electron-rich centers (nucleophiles) and participate in chemical reactions by accepting an electron pair to form a new covalent bond. quora.com They are essentially Lewis acids. quora.comquora.com

In organic chemistry, electrophiles are crucial for a vast array of reactions, including:

Electrophilic Addition: Common in reactions involving alkenes and alkynes. quora.com

Electrophilic Aromatic Substitution: A key reaction for functionalizing aromatic compounds. quora.com

The reactivity of an electrophile is determined by its ability to accept electrons. Factors influencing this include the presence of a positive charge, the electronegativity of atoms within the molecule, and the presence of electron-withdrawing groups. quora.com

In the realm of chemical biology, reactive electrophilic species (RES) are recognized as important mediators in cell signaling. nih.gov These endogenous molecules can modify specific proteins, often at cysteine residues, influencing cellular processes. nih.gov This has also inspired the development of covalent inhibitors as drugs, which often incorporate electrophilic functional groups designed to target specific reactive residues in proteins. nih.gov

Bromoacetamido-PEG8-t-butyl ester exemplifies a synthetic reactive electrophilic reagent designed for specific applications in bioconjugation. The bromoacetamido moiety provides the electrophilic character, enabling it to react selectively with nucleophilic groups in biomolecules. The study and development of novel electrophilic reagents with tailored reactivity and selectivity remain an active and important area of chemical research. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48BrNO11 B606380 Bromoacetamido-PEG8-Boc CAS No. 2055041-16-0

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCFBGOCYWQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115930
Record name 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055041-16-0
Record name 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Bromoacetamido Peg8 T Butyl Ester

Precursor Synthesis and Purification Strategies for PEGylated Intermediates

The synthesis of Bromoacetamido-PEG8-t-butyl ester relies on the availability of well-defined and high-purity PEGylated intermediates. A common precursor is a heterobifunctional PEG linker containing a protected amine and a protected carboxylic acid. A prime example is Boc-NH-PEG8-COOH, which features a tert-butoxycarbonyl (Boc) protected amine and a terminal carboxylic acid, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. biochempeg.com The Boc protecting group is advantageous due to its stability under various conditions and its straightforward removal under acidic conditions.

The synthesis of such precursors can be achieved through a stepwise approach. For instance, a solid-phase synthesis method has been developed for producing asymmetric PEG derivatives, which involves a cycle of deprotonation, Williamson ether formation, and detritylation. nih.gov This method allows for the creation of PEGs with different functionalities at each end. nih.gov The purification of these intermediates is crucial for the subsequent reaction steps. Techniques like flash column chromatography are often employed to isolate the desired PEGylated precursor with high purity. nih.gov

Another important class of precursors includes those with a terminal hydroxyl group that can be further functionalized. For example, Hydroxy-PEG-t-butyl esters can be used as building blocks in the synthesis of more complex molecules. scientificlabs.ie The synthesis of azide-terminated PEGs has also been reported, which can be later converted to amines. nih.govnih.gov The purity and molecular weight of these PEG derivatives can be accurately determined using techniques like 1H NMR spectroscopy. nih.gov

Amide Bond Formation Techniques for Bromoacetamido Linkage Elaboration

The formation of the bromoacetamido linkage is a critical step in the synthesis of the target compound. This transformation typically involves the reaction of an amino-functionalized PEG intermediate with a bromoacetylating agent. A common strategy is to start with an amino-PEG-t-butyl ester derivative. medchemexpress.combroadpharm.com The primary amine group of the PEG linker can react with bromoacetyl chloride or N-succinimidyl bromoacetate (B1195939) to form the stable amide bond of the bromoacetamido group. google.com

Alternatively, a precursor like Boc-NH-PEG8-COOH can be utilized. biochempeg.com In this case, the Boc-protected amine must first be deprotected, typically under mild acidic conditions, to reveal the free amine. apnbiotech.com This free amine can then be acylated with a suitable bromoacetylating reagent. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction.

The choice of coupling agents is critical for efficient amide bond formation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are commonly used to activate the carboxylic acid for reaction with the amine. creativepegworks.com Another approach involves the use of potassium acyltrifluoroborates (KATs) which can react with in situ generated N-chloroamines to form amide bonds rapidly. nih.gov

Esterification Approaches for t-butyl Ester Incorporation

The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. google.com This group is stable under basic and nucleophilic conditions, which is essential when other parts of the molecule are being modified. The incorporation of the t-butyl ester can be achieved through several methods.

One common method is the reaction of a carboxylic acid-terminated PEG with isobutylene (B52900) in the presence of a strong acid catalyst. google.com Another approach involves the reaction of the PEG-acid with tert-butyl acetate (B1210297) using a strong acid ion exchange resin as a catalyst. google.com Alternatively, tert-butyl bromoacetate can be used to introduce the t-butyl ester group through an esterification reaction. orgsyn.org The synthesis of tert-butyl bromoacetate itself can be achieved by reacting bromoacetic acid with thionyl chloride to form bromoacetyl chloride, which is then reacted with tert-butyl alcohol. google.com

The t-butyl ester can be deprotected under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid for further conjugation. broadpharm.comcd-bioparticles.netbroadpharm.com

Optimization of Reaction Conditions for Compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of Bromoacetamido-PEG8-t-butyl ester. Key parameters to consider include reaction time, temperature, solvent, and the stoichiometry of the reactants.

For the amide bond formation step, the reaction is often carried out at room temperature for several hours. researchgate.net The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents for these types of reactions.

In PEGylation reactions, the pH of the reaction medium is a critical factor. creativepegworks.com While many PEGylation reactions are performed near neutral pH, optimizing conditions for reactions at more alkaline pH can be challenging due to the increased rate of hydrolysis of activated PEG esters. digitellinc.com Studies have shown that the stability of activated PEG is dependent on the PEG length, spacer, and the specific activation chemistry used. digitellinc.com

For the esterification reaction to introduce the t-butyl group, controlling the temperature is important to prevent side reactions. For example, when using isobutylene, the reaction is typically carried out at low temperatures (0-10°C). google.com The use of response surface methodology can be a valuable tool to systematically study the effects of multiple variables and identify the optimal reaction conditions. acs.orgnih.gov

Purification and Isolation Methodologies for High-Purity Bromoacetamido-PEG8-t-butyl Ester

Achieving high purity of the final Bromoacetamido-PEG8-t-butyl ester product is essential for its intended applications. cd-bioparticles.net Due to the nature of PEGylation reactions, which can result in a mixture of products, robust purification techniques are required. mcmaster.ca

Chromatographic methods are the most widely used for the purification of PEGylated compounds.

Size Exclusion Chromatography (SEC) is effective for separating PEGylated products from unreacted PEG and other low molecular weight impurities based on differences in molecular size. nih.gov

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. nih.gov Since PEGylation can shield the surface charges of molecules, IEX can be used to separate species with different degrees of PEGylation. nih.govspringernature.com

Reversed-Phase Chromatography (RPC) separates molecules based on their hydrophobicity and is particularly useful for the analysis and small-scale purification of PEGylated compounds, including the separation of positional isomers.

Hydrophobic Interaction Chromatography (HIC) is another option that separates molecules based on hydrophobic interactions. mcmaster.ca

Non-chromatographic methods such as ultrafiltration and dialysis can also be employed to remove smaller molecular weight impurities. nih.gov A membrane-based hybrid method has also been developed that involves inducing the formation of micelles of the PEGylated product, which can then be retained by a microfiltration membrane while impurities are washed away. mdpi.com

Scalability Considerations for Laboratory Synthesis of Functionalized PEG Derivatives

Scaling up the synthesis of functionalized PEG derivatives like Bromoacetamido-PEG8-t-butyl ester from the laboratory bench to larger quantities presents several challenges. acs.org Iterative, step-by-step synthesis methods, while effective at the lab scale, can become time-consuming and costly at larger scales due to the need for multiple purification steps. acs.org

Key considerations for scalability include:

Reagent Cost and Availability: The cost and availability of starting materials and reagents in larger quantities can become a significant factor.

Reaction Vessel and Equipment: Larger scale reactions may require specialized reactors and equipment to ensure efficient mixing and temperature control.

Purification Methods: Chromatographic methods that are effective at the lab scale may become less practical and more expensive for large-scale purification. mdpi.com Developing scalable purification strategies, such as the membrane-based hybrid method, is crucial. mdpi.com

Process Safety: The safety of the chemical processes at a larger scale must be carefully evaluated and managed.

Green Chemistry Principles: Implementing more sustainable and environmentally friendly synthetic routes is an important consideration for large-scale production. For example, replacing traditional organic solvents with supercritical carbon dioxide has been explored for some PEGylation reactions. acs.orgnih.gov

Several companies specialize in the custom synthesis and large-scale GMP manufacturing of PEG derivatives, offering solutions for scaling up production from laboratory to commercial quantities. cphi-online.com

Chemical Reactivity and Mechanistic Investigations of Bromoacetamido Peg8 T Butyl Ester

Electrophilic Reactivity of the Bromoacetamido Moiety in Nucleophilic Substitution Reactions

The bromoacetamido group is a key reactive component of Bromoacetamido-PEG8-t-butyl ester, exhibiting electrophilic properties that are central to its utility in bioconjugation. The presence of the bromine atom, an excellent leaving group, renders the adjacent carbon atom susceptible to nucleophilic attack. medkoo.comcd-bioparticles.netprecisepeg.combroadpharm.combroadpharm.comprecisepeg.com This reactivity is further enhanced by the electron-withdrawing effect of the adjacent amide group, which increases the electrophilicity of the carbon center. nih.gov

The primary reaction mechanism involving the bromoacetamido moiety is a nucleophilic substitution reaction. In the context of bioconjugation, this typically involves the reaction with a free thiol group (-SH), commonly found in cysteine residues of proteins and peptides. precisepeg.comprecisepeg.com The thiol group acts as the nucleophile, attacking the electrophilic carbon atom and displacing the bromide ion to form a stable thioether bond. This specific reaction, known as thiol-alkylation, is a widely used strategy for the covalent modification of biomolecules. precisepeg.com

The general scheme for this reaction can be depicted as follows:

R-SH + Br-CH2-C(=O)-NH-PEG8-COOtBu → R-S-CH2-C(=O)-NH-PEG8-COOtBu + HBr

Where R-SH represents a thiol-containing molecule. This reaction is highly efficient and allows for the site-specific attachment of the PEG linker to a target biomolecule.

Kinetic Studies of Bioconjugation Processes Involving Bromoacetamido-PEG8-t-butyl Ester

The efficiency of bioconjugation reactions involving Bromoacetamido-PEG8-t-butyl ester is influenced by several kinetic factors. The rate of the nucleophilic substitution reaction is dependent on the concentration of both the bromoacetylated PEG linker and the target nucleophile, as well as reaction conditions such as pH and temperature.

Influence of PEG Spacer Length and Conformation on Reaction Efficiency

The polyethylene (B3416737) glycol (PEG) spacer in Bromoacetamido-PEG8-t-butyl ester serves multiple purposes beyond simply linking the reactive groups. The length and conformation of this spacer can significantly influence the efficiency of bioconjugation reactions and the properties of the resulting conjugate.

The hydrophilic nature of the PEG spacer increases the solubility of the entire molecule in aqueous media, which is advantageous for reactions involving biological molecules. medkoo.comcd-bioparticles.netbroadpharm.commedkoo.com The length of the PEG chain can affect the accessibility of the reactive bromoacetamido group to the target nucleophile on a biomolecule. A longer spacer can provide greater flexibility and reduce steric hindrance, potentially leading to a higher reaction efficiency, especially when conjugating to large molecules like antibodies. nih.gov

Furthermore, the conformation of the PEG chains on a surface or nanoparticle can impact their "stealth" properties. The density and length of the PEG chains determine whether they adopt a "mushroom" or "brush" conformation. The brush conformation, characterized by a high density of extended PEG chains, is more effective at preventing opsonization (the process of marking a particle for phagocytosis) and increasing the circulation time of nanocarriers in the body. nih.gov Studies have shown that even the length of the PEG linker can influence the targeting ability of antibody-functionalized nanocarriers to specific cell subsets. nih.gov For example, shorter linkers were found to be more efficient for targeting certain dendritic cell lines, while longer linkers were required for targeting specific primary dendritic cell subsets. nih.gov

Acid-Mediated Deprotection Mechanisms of the t-butyl Ester Functionality

The tert-butyl (t-butyl) ester group in Bromoacetamido-PEG8-t-butyl ester serves as a protecting group for the carboxylic acid functionality. This protection is stable under neutral and basic conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid. medkoo.comcd-bioparticles.netbroadpharm.commedkoo.comacsgcipr.orgbroadpharm.com

The deprotection mechanism proceeds via an acid-catalyzed cleavage of the t-butyl ester. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgstackexchange.com Subsequently, the t-butyl group is cleaved as a stable tertiary carbocation, the t-butyl cation. acsgcipr.org This carbocation is then typically neutralized by deprotonation to form isobutylene (B52900) gas or by reaction with a nucleophile present in the reaction mixture. acsgcipr.orgstackexchange.com

A variety of acids can be used for this deprotection, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc bromide (ZnBr₂) and ferric chloride (FeCl₃). acsgcipr.orgacs.orgnih.gov The choice of acid and reaction conditions can be tailored to achieve selective deprotection in the presence of other acid-labile protecting groups. For example, ZnBr₂ has been shown to selectively cleave t-butyl esters in the presence of certain other protecting groups. acs.org Similarly, ferric chloride has been used for the on-resin deprotection of side-chain t-butyl esters in peptide synthesis. nih.gov

The general mechanism for acid-mediated deprotection is as follows:

Protonation of the carbonyl oxygen: The acid protonates the carbonyl oxygen of the t-butyl ester.

Formation of the t-butyl cation: The C-O bond between the carbonyl carbon and the t-butyl group cleaves, releasing the stable t-butyl carbocation.

Formation of the carboxylic acid and isobutylene: The t-butyl cation is deprotonated, typically by the conjugate base of the acid, to form isobutylene.

Chemo- and Regioselectivity in Functional Group Reactions

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. youtube.comyoutube.com Regioselectivity, on the other hand, describes the preference for a reaction to occur at one position over another. nih.gov In the context of Bromoacetamido-PEG8-t-butyl ester, both concepts are critical for its successful application.

The bromoacetamido group is designed for chemoselective reaction with thiol groups. precisepeg.com In a complex biomolecule containing various functional groups such as amines, carboxylates, and hydroxyls, the bromoacetyl group will preferentially react with the highly nucleophilic thiol group of a cysteine residue under appropriate reaction conditions. This selectivity allows for the targeted modification of proteins at specific sites.

The regioselectivity of the reaction is also well-defined. The nucleophilic attack occurs specifically at the carbon atom bearing the bromine atom, leading to the formation of a single, well-defined product. nih.gov

The following table summarizes the key reactive features of Bromoacetamido-PEG8-t-butyl ester:

Functional GroupReactive NatureTypical ReactionKey Features
Bromoacetamido ElectrophilicNucleophilic Substitution (Thiol-alkylation)Bromine is an excellent leaving group; reaction is chemoselective for thiols. medkoo.comprecisepeg.com
t-Butyl Ester Protecting GroupAcid-Mediated DeprotectionStable to basic and neutral conditions; removed with acid to yield a carboxylic acid. medkoo.comacsgcipr.org

Analytical Methodologies for Characterization and Reaction Monitoring of Bromoacetamido Peg8 T Butyl Ester

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are fundamental in the analysis of Bromoacetamido-PEG8-t-butyl ester, serving to separate the compound from any starting materials, byproducts, or degradants, thereby allowing for an accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly well-suited for the analysis of PEGylated compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. A gradient elution, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased, is typically used to ensure the efficient elution of the PEG linker and any related impurities. The purity of the compound is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. For analogous compounds like Bromoacetamido-PEG4-NHS ester, purities of ≥99% are achievable with optimized HPLC methods.

The identity of the compound can be tentatively confirmed by comparing its retention time to that of a known reference standard under identical chromatographic conditions. Furthermore, fractions can be collected for subsequent analysis by mass spectrometry or NMR for definitive structural confirmation.

ParameterTypical Conditions for PEG Linker Analysis
Column Reverse-phase C18 or C8, 3-5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient A time-dependent linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.5-1.5 mL/min
Detection UV spectrophotometry at 214 nm and 280 nm
Purity Target ≥95% (research grade), ≥99% (for demanding applications)

This table presents a generalized set of HPLC conditions. Specific parameters would be optimized for Bromoacetamido-PEG8-t-butyl ester.

Spectroscopic Approaches for Structural Elucidation of the Compound and its Conjugates

Spectroscopic techniques are indispensable for verifying the chemical structure of Bromoacetamido-PEG8-t-butyl ester and for confirming its covalent attachment to a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For Bromoacetamido-PEG8-t-butyl ester, ¹H NMR and ¹³C NMR are the most informative.

In ¹H NMR, characteristic signals would be expected for the protons of the t-butyl group (a sharp singlet), the ethylene (B1197577) glycol repeat units of the PEG chain (a complex multiplet), and the methylene (B1212753) protons adjacent to the bromoacetamide group. nih.gov For the closely related Bromoacetamido-PEG4-NHS ester, the methylene protons of the PEG backbone appear as a multiplet around 3.50 ppm in DMSO-d6, while the methylene protons of the bromoacetyl group appear as a singlet around 3.70 ppm. The presence and correct integration of these signals confirm the structure of the linker.

Upon conjugation to a protein, changes in the NMR spectrum, such as the disappearance of signals corresponding to the reactive group and the appearance of new signals, can provide evidence of a successful reaction. However, due to the large size of protein-PEG conjugates, NMR is more commonly used to characterize the linker itself or smaller peptide conjugates. nih.gov

Circular Dichroism (CD) Spectroscopy is a valuable tool for assessing the impact of conjugation on the secondary and tertiary structure of a protein. By comparing the CD spectra of the native and PEGylated protein, any significant conformational changes induced by the attachment of the Bromoacetamido-PEG8-t-butyl ester linker can be detected.

TechniqueInformation Gained for Bromoacetamido-PEG8-t-butyl Ester and Conjugates
¹H NMR Confirms the presence of key functional groups (t-butyl ester, PEG chain, bromoacetamide). nih.gov
¹³C NMR Provides a carbon backbone map, confirming the overall structure. For an analogue, carbonyl carbons for the bromoacetamido and NHS ester groups were observed at 168.2 ppm and 170.5 ppm, respectively.
CD Spec. Assesses the structural integrity of the conjugated protein by comparing its spectrum to the native protein.

This table outlines the application of spectroscopic methods. Specific chemical shifts and spectral features would be unique to Bromoacetamido-PEG8-t-butyl ester.

Mass Spectrometry for Molecular Weight Verification and Conjugate Analysis

Mass spectrometry (MS) is a powerful technique for the precise determination of the molecular weight of Bromoacetamido-PEG8-t-butyl ester and its conjugates. This analysis serves to confirm the identity of the linker and to determine the degree of conjugation (i.e., the number of PEG chains attached to the protein).

Electrospray Ionization Mass Spectrometry (ESI-MS) is often used for the analysis of the linker itself. For the Bromoacetamido-PEG4-NHS ester analogue, ESI-MS confirms the molecular ion at an m/z of 483.3 [M+H]⁺. A similar analysis of Bromoacetamido-PEG8-t-butyl ester would be expected to yield a molecular ion corresponding to its calculated molecular weight.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for the analysis of large biomolecules and their conjugates. By comparing the mass spectrum of the native protein with that of the PEGylated protein, the increase in mass due to the attached PEG linker(s) can be determined. This allows for the confirmation of conjugation and the identification of species with different numbers of attached PEG chains (e.g., mono-, di-, or tri-PEGylated proteins). nih.gov

Methods for Quantifying Conjugation Efficiency and Yield

Determining the extent of the conjugation reaction is crucial for process optimization and for ensuring the quality and consistency of the final conjugate. Several methods can be employed to quantify the efficiency and yield.

Chromatographic Quantification: By using HPLC with UV detection, the decrease in the concentration of the starting materials (e.g., the native protein and the free linker) and the increase in the concentration of the product (the PEGylated protein) can be monitored over time. The relative peak areas can be used to calculate the percentage of conversion and the yield of the desired conjugate. researchgate.net

Spectrophotometric Assays: Colorimetric assays can be used to quantify the amount of unreacted protein or free thiol groups after the conjugation reaction. For instance, Ellman's reagent can be used to quantify the number of free sulfhydryl groups remaining on a protein after conjugation with a thiol-reactive linker like bromoacetamide.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique can effectively separate the larger PEG-protein conjugate from the smaller, unreacted protein and linker, allowing for the quantification of each species. researchgate.net

Advanced Techniques for In Situ Reaction Monitoring

The ability to monitor the conjugation reaction in real-time provides valuable insights into the reaction kinetics and can aid in process control.

In Situ NMR Spectroscopy: For smaller scale reactions, NMR can be used to directly monitor the disappearance of the reactant signals and the appearance of the product signals over time without the need for sample workup. This provides a direct measure of the reaction progress.

In Situ ATR-FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor changes in the vibrational modes of the reactants and products in real-time. The appearance of new amide bonds or the disappearance of specific reactive group vibrations can be tracked to follow the course of the conjugation.

Real-time Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry can be coupled to a reaction vessel to provide real-time information on the masses of the species present in the reaction mixture. This allows for the direct observation of the formation of the PEG-protein conjugate. mdpi.com

Future Perspectives and Emerging Research Trajectories for Bromoacetamido Peg8 T Butyl Ester

Design and Synthesis of Next-Generation Reactive PEG Linkers

The foundational design of linkers like Bromoacetamido-PEG8-t-butyl ester is inspiring the development of next-generation reactive PEG linkers with enhanced functionalities. Research is moving beyond simple bifunctional linkers to create more sophisticated tools for bioconjugation. A major area of development is cleavable linkers. nih.gov These linkers are designed to be stable in circulation but can be broken under specific physiological conditions (e.g., in the low pH of a tumor microenvironment or by specific enzymes inside a cell). adcreview.com Another approach involves designing linkers that are cleavable during laboratory analysis, which simplifies the characterization of complex PEGylated proteins by allowing the protein and the PEG unit to be analyzed separately. nih.govnih.govacs.org This strategy enables the use of standard peptide mapping to identify precise PEG attachment sites, a critical quality attribute for therapeutic proteins. nih.govnih.gov

Furthermore, there is a growing interest in multi-arm or branched PEG linkers. precisepeg.comadcreview.comadcreview.com These constructs allow for the attachment of multiple molecules, such as cytotoxic drugs, to a single targeting entity like an antibody. adcreview.comadcreview.com This "doubled payload" approach can significantly increase the potency of antibody-drug conjugates (ADCs) without causing the aggregation issues often seen with hydrophobic linkers. adcreview.comadcreview.com The synthesis of these next-generation linkers relies on leveraging well-understood chemical reactions while incorporating new functionalities to meet the demands of targeted therapies and advanced diagnostics. The development of novel methods, such as using electromagnetic milling for t-butyl ester synthesis, points towards more efficient and sustainable manufacturing processes for these critical components. rsc.org

Linker TypeKey FeatureAdvantage in Next-Generation DesignRelevant Research
Cleavable Linkers Contains a bond that can be broken under specific conditions (e.g., pH, enzymes).Enables controlled release of cargo and simplifies analytical characterization. nih.govnih.govADCs, Analytical Biochemistry
Multi-Arm/Branched Linkers A central core with multiple PEG arms for conjugation.Increases drug-to-antibody ratio (DAR) without promoting aggregation, enhancing potency. adcreview.comadcreview.comAntibody-Drug Conjugates
Bioorthogonal Linkers Reactive groups that do not interfere with biological processes.Allows for precise labeling and tracking of molecules in living systems. axispharm.comprecisepeg.comLive-Cell Imaging, Chemical Biology

Exploration in Modular Chemical Assembly Strategies for Complex Architectures

The structure of Bromoacetamido-PEG8-t-butyl ester, with its two distinct reactive ends, makes it an ideal component for modular chemical assembly. This "plug-and-play" approach is central to building complex molecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Advancements in High-Throughput Bioconjugation Techniques

The future of drug discovery and diagnostics relies heavily on high-throughput screening (HTS) methodologies. For bioconjugation, this requires linkers that are not only effective but also highly consistent and compatible with automated processes. Monodisperse PEG linkers like Bromoacetamido-PEG8-t-butyl ester, which have a specific, single chemical structure and precise molecular weight, are essential for the reproducibility demanded by HTS. broadpharm.com Polydisperse PEG mixtures, with their range of molecular weights, introduce a level of heterogeneity that complicates analysis and can lead to inconsistent results. nih.gov

Emerging research focuses on developing linker systems that facilitate high-throughput analysis. For instance, the design of cleavable PEG linkers that leave behind a specific "reporter" on the protein after cleavage allows for automated data analysis and rapid identification of conjugation sites and efficiencies. nih.gov This approach overcomes the analytical bottlenecks associated with characterizing complex bioconjugates, paving the way for screening large libraries of PEGylated molecules. As these techniques become more refined, well-defined linkers like Bromoacetamido-PEG8-t-butyl ester will be crucial for generating the reliable and comparable data needed to accelerate the development of new biotherapeutics.

Computational Modeling for Predictive Reactivity and Conjugate Properties

Computational modeling is becoming an indispensable tool for the rational design of PEG linkers and the prediction of their behavior. nih.gov Molecular dynamics simulations, using both all-atom and coarse-grained models, can provide insights into the structure, dynamics, and interactions of PEGylated molecules at a level of detail that is difficult to achieve experimentally. nih.gov

For a linker like Bromoacetamido-PEG8-t-butyl ester, computational models can predict:

Conformational Dynamics: How the PEG chain's flexibility influences the spatial relationship between the conjugated molecules. This is particularly important in applications like PROTACs, where optimal orientation is key to function.

Solubility and Shielding: How the PEG layer interacts with water to improve solubility and how it sterically shields the conjugated biomolecule from enzymes or the immune system, thereby increasing its stability and circulation time. nih.gov

Binding Interactions: How PEGylation affects the binding affinity of a drug or antibody to its target. Simulations can help in designing linkers of optimal length to minimize steric hindrance. precisepeg.comnih.gov

While current models have shown success, a significant future challenge is the development of more accurate force fields to better predict the interactions between PEG and biomolecules like proteins and nucleotides. nih.gov As these computational tools improve, they will enable the in silico design and pre-screening of linkers, reducing the time and cost of laboratory experiments and leading to more effective and precisely engineered bioconjugates.

Potential in Novel Biomedical Research Tool Development

The versatility of Bromoacetamido-PEG8-t-butyl ester and related compounds underpins their potential in developing a new generation of biomedical research tools. The ability to link different molecular entities with precise control opens up numerous possibilities. axispharm.com

Future applications include:

Advanced Imaging Probes: Conjugating fluorescent dyes or quantum dots to targeting molecules (e.g., antibodies) via PEG linkers creates probes for high-resolution cellular imaging. axispharm.com The PEG spacer can improve the brightness and stability of the fluorophore while ensuring the targeting molecule reaches its destination.

Targeted Drug Delivery Systems: Beyond ADCs, PEG linkers are integral to nanoparticle-based drug delivery. broadpharm.combroadpharm.com They form a hydrophilic corona on the surface of lipid nanoparticles (as seen in mRNA vaccines) or other nanocarriers, preventing their rapid clearance and allowing for targeted delivery to specific tissues. broadpharm.combroadpharm.commdpi.com

Affinity Purification and Diagnostics: Linking biotin (B1667282) to a molecule via a PEG spacer (e.g., Biotin-PEG systems) is a widely used strategy for affinity purification and detection due to the strong and specific interaction between biotin and streptavidin. axispharm.comprecisepeg.com

Tissue Engineering: PEG linkers can be used to cross-link polymers to form hydrogels. axispharm.com These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, supporting cell growth and tissue regeneration. axispharm.com

The continued development and application of precisely engineered linkers will undoubtedly lead to more sophisticated and effective tools for understanding, diagnosing, and treating human disease.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Bromoacetamido-PEG8-t-butyl ester, and how do they influence its reactivity in bioconjugation?

  • Answer : The compound (CAS 2055041-16-0) has a molecular formula of C25H48BrNO11 and features a bromoacetamido group for thiol-specific alkylation, a PEG8 spacer for solubility enhancement, and a t-butyl ester protecting group for carboxylic acid stability . The PEG8 chain reduces aggregation in aqueous solutions, while the t-butyl ester prevents premature hydrolysis during synthesis. Reactivity can be verified via HPLC-MS to track bromoacetamide-thiol adduct formation .

Q. How can researchers validate the purity and stability of Bromoacetamido-PEG8-t-butyl ester under typical storage conditions?

  • Methodology :

  • Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard.
  • Stability testing : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via 1H NMR (disappearance of t-butyl ester peaks at δ 1.4 ppm) and FTIR (loss of ester carbonyl stretch at ~1730 cm⁻¹) over 1–6 months .

Q. What are standard protocols for conjugating Bromoacetamido-PEG8-t-butyl ester to cysteine-containing proteins?

  • Procedure :

Dissolve the compound in anhydrous DMSO (10 mM stock).

Mix with protein (1–5 mg/mL) in PBS (pH 7.4) at a 5:1 molar ratio.

React at 4°C for 12–16 hours.

Purify conjugates via size-exclusion chromatography to remove unreacted PEG reagent.

  • Validation : Use SDS-PAGE with Coomassie staining to confirm PEGylation-induced molecular weight shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using Bromoacetamido-PEG8-t-butyl ester for site-specific protein modification?

  • Analysis :

  • Cause 1 : Variable cysteine accessibility. Use cysteine alkylation assays (e.g., DTNB) to quantify free thiols pre-/post-reaction .
  • Cause 2 : Competing hydrolysis. Monitor ester group stability via LC-MS in buffers of varying pH (5.0–8.0). Adjust reaction pH to 6.5–7.0 to minimize hydrolysis .

Q. What strategies optimize the synthesis of PROTACs using Bromoacetamido-PEG8-t-butyl ester as a linker?

  • Design considerations :

  • PEG length : The 8-unit PEG balances steric hindrance and solubility. Compare with shorter (PEG4) or longer (PEG12) variants via SPR to assess target binding efficiency .
  • Ester deprotection : Use TFA/DCM (1:1) to cleave the t-butyl ester post-conjugation. Confirm cleavage via NMR (appearance of carboxylic acid proton at δ 12–13 ppm) .

Q. How do batch-to-batch variations in PEGylation impact experimental reproducibility in drug delivery studies?

  • Mitigation steps :

  • Characterization : Require vendors to provide SEC-MALS data for PEG8 molecular weight distribution (<5% polydispersity) .
  • In-process controls : Use MALDI-TOF to verify PEGylation homogeneity during synthesis .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in Bromoacetamido-PEG8-t-butyl ester-based drug conjugates?

  • Approach :

  • Fit data to a four-parameter logistic model (Hill equation) to calculate EC50 values.
  • Use ANOVA with Tukey’s post hoc test to compare efficacy across PEGylation variants (e.g., PEG4 vs. PEG8) .

Q. How can researchers distinguish between covalent adducts and non-specific aggregation in bioconjugation assays?

  • Validation techniques :

  • Native PAGE : Aggregates appear as high-molecular-weight smears, while adducts show discrete bands.
  • Fluorescence anisotropy : Measure changes in rotational mobility upon covalent binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.